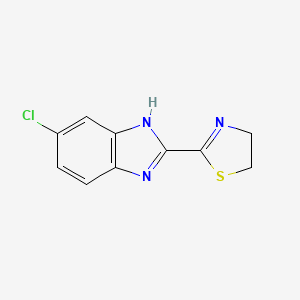
1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene is a synthetic organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple fluorine atoms and a methoxy group attached to a benzene ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene, 5-fluoro-2-methoxyphenol, and trifluoromethylating agents.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove fluorine atoms or other substituents.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 5-fluoro-2-methoxybenzoic acid, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of multiple fluorine atoms can influence the compound’s reactivity, making it a useful intermediate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluoro-2-(2-methoxy-phenoxy)-5-(trifluoromethyl)benzene: Similar structure but lacks the additional fluorine atom on the phenoxy group.
1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)benzene: Similar structure but lacks the trifluoromethyl group.
1,3-Difluoro-2-(5-fluoro-2-hydroxy-phenoxy)-5-(trifluoromethyl)benzene: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
1,3-Difluoro-2-(5-fluoro-2-methoxy-phenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of multiple fluorine atoms, a methoxy group, and a trifluoromethyl group
Propiedades
Fórmula molecular |
C14H8F6O2 |
|---|---|
Peso molecular |
322.20 g/mol |
Nombre IUPAC |
1,3-difluoro-2-(5-fluoro-2-methoxyphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F6O2/c1-21-11-3-2-8(15)6-12(11)22-13-9(16)4-7(5-10(13)17)14(18,19)20/h2-6H,1H3 |
Clave InChI |
TZEYBUHRQXMCJJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)F)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14072313.png)
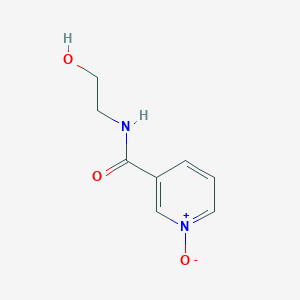
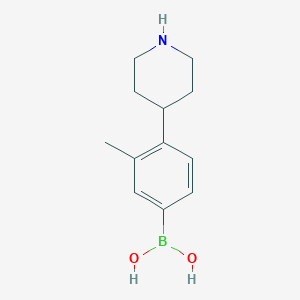
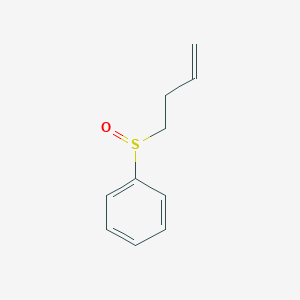
![4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)


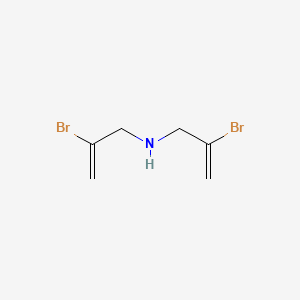

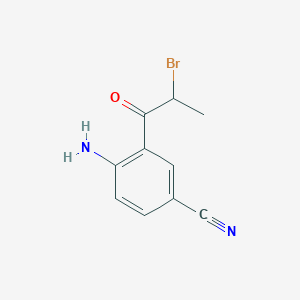
![5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14072370.png)
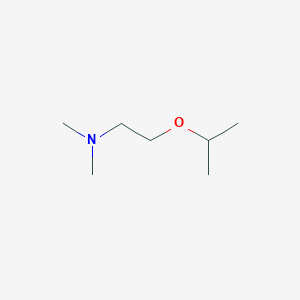
![2-[Methyl(nitroso)amino]acetamide](/img/structure/B14072382.png)
